molecular formula C20H15N3O3S B2897185 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate CAS No. 338395-47-4

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate

Cat. No.: B2897185
CAS No.: 338395-47-4
M. Wt: 377.42
InChI Key: QXCHHVXOEKRYPN-FYJGNVAPSA-N
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Description

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A study by Desai, Rajpara, and Joshi (2013) investigated compounds similar to the one for their antimicrobial properties. Their research focused on synthesizing and screening compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests potential applications in developing new therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) explored compounds with a similar structure for their potential in photodynamic therapy for cancer treatment. They focused on the synthesis and characterization of compounds that show promise as Type II photosensitizers, which are important for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Anti-Inflammatory Activity : Tozkoparan, Ertan, Krebs, Läge, Kelicen, and Demirdamar (1998) synthesized and tested compounds for anti-inflammatory activity. One compound with a 2-methoxyphenyl group demonstrated significant potency, suggesting possible applications in developing new anti-inflammatory drugs (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

  • Cyclooxygenase Inhibition and Analgesic Properties : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) demonstrated that synthesized compounds had significant inhibitory activity on cyclooxygenase enzymes and exhibited analgesic and anti-inflammatory activities. This highlights the potential use of these compounds in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antioxidant Properties : Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) studied benzimidazole derivatives for their in vitro effects on rat liver microsomal lipid peroxidation, demonstrating significant inhibition and suggesting antioxidant properties (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

  • Antimycobacterial and Antimicrobial Activities : Küçükgüzel, Oruç, Rollas, Şahin, and Ozbek (2002) reported on the synthesis of 4-thiazolidinone derivatives with antimycobacterial and antimicrobial activities. Some compounds showed notable inhibition of mycobacterial growth, indicating potential for treating microbial infections (Küçükgüzel, Oruç, Rollas, Şahin, & Ozbek, 2002).

  • Fungicidal Activity : Yang, Wan, He, Che, Xiao, Fu, and Qin (2017) developed compounds with significant fungicidal activities against several phytopathogenic fungi. This suggests their potential use in agricultural applications for crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).

  • Anticancer Properties : El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, and El‐Rashedy (2015) synthesized anticancer compounds with inhibitory activities against Aurora A kinase and KSP, showing marked results against various cancer cell lines. This underscores their potential in cancer therapy (El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-25-16-9-7-15(8-10-16)19(24)26-21-13-17-18(14-5-3-2-4-6-14)22-20-23(17)11-12-27-20/h2-13H,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHHVXOEKRYPN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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